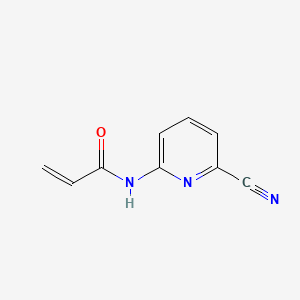
N-(6-Cyanopyridin-2-yl)acrylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Cyanopyridin-2-yl)acrylamide is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is a derivative of cyanoacrylamide, characterized by the presence of a cyano group attached to a pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
N-(6-Cyanopyridin-2-yl)acrylamide is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development. The compound’s derivatives have shown potential antibacterial activity, making them candidates for the development of new antibacterial agents . Additionally, it is used in material synthesis and catalysis, contributing to advancements in these fields.
Vorbereitungsmethoden
The synthesis of N-(6-Cyanopyridin-2-yl)acrylamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or at elevated temperatures (e.g., 70°C) can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N-(6-Cyanopyridin-2-yl)acrylamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions. For example, it can react with active methylene compounds such as malononitrile, ethyl cyanoacetate, and ethyl acetoacetate in the presence of a basic catalyst like piperidine to form pyridinone derivatives . Additionally, it can react with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide to form pyrazole derivatives . These reactions typically result in the formation of heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of N-(6-Cyanopyridin-2-yl)acrylamide and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division in bacteria . This inhibition can lead to antibacterial effects, making these compounds potential candidates for antibacterial drug development.
Vergleich Mit ähnlichen Verbindungen
N-(6-Cyanopyridin-2-yl)acrylamide can be compared to other cyanoacrylamide derivatives, such as N-(benzothiazol-2-yl)-2-cyanoacetamide and N-(6-methyl-2-pyridyl)acrylamide . These compounds share similar structural features but differ in their specific substituents and reactivity. The unique presence of the cyano group attached to the pyridine ring in N-(6-Cyanopyridin-2-yl)acrylamide distinguishes it from other derivatives and contributes to its specific chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(6-cyanopyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h2-5H,1H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQXIAQSQAVTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743397 |
Source


|
| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135450-61-2 |
Source


|
| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole](/img/structure/B599786.png)


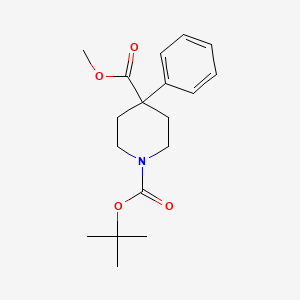
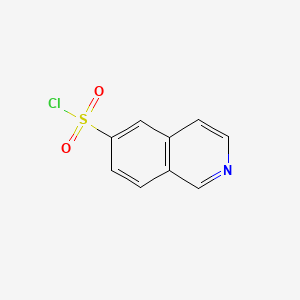
![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
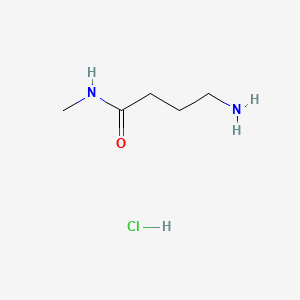

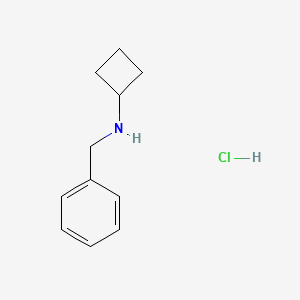
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
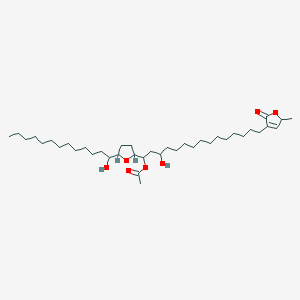
![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)
